GW837016X
Description
GW837016X (NEU-391) is an alkynyl-substituted thienopyrimidine derivative initially developed as a covalent inhibitor of human ErbB-2 tyrosine kinase. Its repurposing as an antiparasitic agent emerged from drug discovery efforts targeting Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei . The compound demonstrates potent activity against T. brucei (EC50 = 0.26 µM) and other protozoan parasites, including Leishmania major and Trypanosoma cruzi, while maintaining low cytotoxicity in mammalian cell lines (HepG2 and NIH3T3) . In vivo studies in HAT mouse models showed a 50% extension in survival compared to untreated controls . Mechanistically, this compound disrupts trypanosome proliferation by arresting the cell cycle at the G2 phase prior to cytokinesis .
Properties
CAS No. |
833473-68-0 |
|---|---|
Molecular Formula |
C25H20ClFN4OS |
Molecular Weight |
478.97 |
IUPAC Name |
N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[(2S)-2-pyrrolidinylethynyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1 |
InChI Key |
FNYHTKUCTLSINN-SFHVURJKSA-N |
SMILES |
FC1=CC(COC2=CC=C(NC3=C4C(C=C(C#C[C@H]5NCCC5)S4)=NC=N3)C=C2Cl)=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW837016X; GW-837016X; GW 837016X; NEU-391; NEU 391; NEU391 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
GW837016X belongs to a broader class of thienopyrimidines optimized for antiparasitic activity. Below is a detailed comparison with structurally related derivatives and reference drugs:
Key Derivatives of this compound
*EC50 values for 59c approximated from comparative data.
Structural and Functional Insights
- Alkynyl Substitutions : Derivatives with alkynyl groups at position 6 (e.g., 59c, 60b) exhibit enhanced selectivity and potency against specific parasites. For example, 59c's submicromolar activity against T. brucei correlates with its low cytotoxicity, making it a promising candidate for HAT .
- Spectrum of Activity : this compound shows broad antiparasitic activity, whereas derivatives like 59d and 60b are specialized for T. cruzi, highlighting scaffold flexibility for target-specific optimization .
- Pharmacokinetic Limitations : Compounds like 59b and 59e, while potent in vitro, fail against amastigotes or show reduced efficacy compared to reference drugs, underscoring the need for further pharmacokinetic optimization .
Comparison with Reference Drugs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
